molecular formula C10H13Cl2N3 B2440149 (4-(1H-Imidazol-1-yl)phenyl)methanamine dihydrochloride CAS No. 1431966-12-9

(4-(1H-Imidazol-1-yl)phenyl)methanamine dihydrochloride

Cat. No.: B2440149
CAS No.: 1431966-12-9
M. Wt: 246.14
InChI Key: FOFRAVUBYRGMOP-UHFFFAOYSA-N
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Description

(4-(1H-Imidazol-1-yl)phenyl)methanamine dihydrochloride is a chemical compound with the molecular formula C10H13Cl2N3 and a molecular weight of 246.14 g/mol . It is supplied as a solid and should be stored in a dry, sealed environment at room temperature . The core structure of this compound, the 4-phenyl-imidazole scaffold, is recognized in medicinal chemistry research for its potential as a protein-binding pharmacophore. Specifically, phenyl-imidazole derivatives have been investigated as inhibitors of indoleamine 2,3-dioxygenase (IDO), an immunomodulatory enzyme that is a potential therapeutic target in cancer research . These inhibitors work in part by coordinating to the heme iron within the enzyme's active site . Furthermore, structurally related imidazole-phenol compounds have been identified as inhibitors of inducible nitric oxide synthase (iNOS) in humans . This makes this compound a valuable building block for researchers in drug discovery and chemical biology, particularly for the synthesis and exploration of novel enzyme inhibitors. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(4-imidazol-1-ylphenyl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3.2ClH/c11-7-9-1-3-10(4-2-9)13-6-5-12-8-13;;/h1-6,8H,7,11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFRAVUBYRGMOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)N2C=CN=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Structural Characteristics

The compound features an imidazole ring linked to a phenyl group via a methanamine moiety, existing as a dihydrochloride salt. This structural configuration enhances its solubility and stability, making it suitable for various experimental applications. The imidazole ring's ability to coordinate with metal ions and participate in hydrogen bonding is crucial for its biological activity.

Medicinal Chemistry

(4-(1H-Imidazol-1-yl)phenyl)methanamine dihydrochloride has been investigated for its potential as a therapeutic agent in several areas:

  • Histamine Receptor Activation : The compound acts as a histamine agonist, mimicking histamine's effects by activating its receptors. This property is significant for studying histamine signaling pathways associated with allergic reactions and inflammation.
  • Antitumor Activity : Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that related compounds can induce cell cycle arrest and apoptosis in HCT-116 (colon cancer) and MCF-7 (breast cancer) lines, with IC50 values indicating strong potential for therapeutic applications.
Cell LineIC50 (µM)Mechanism
HCT-1163.6 - 5.0G0/G1 and G2/M arrest
MCF-74.5 - 7.5Apoptosis induction

Antimicrobial Properties

The imidazole structure is known for its activity against bacterial and fungal pathogens. Studies have highlighted the effectiveness of synthesized derivatives against resistant strains such as MRSA and E. coli, suggesting potential applications in treating infections .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • A study published in MDPI demonstrated the effectiveness of synthesized monomeric alkaloids, including derivatives similar to this compound, against resistant bacterial strains.
  • Another research article focused on the cytotoxic effects of related compounds on tumor cell lines, revealing IC50 values below 10 µM, indicating strong potential for therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of (4-(1H-Imidazol-1-yl)phenyl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(1H-Imidazol-1-yl)phenyl)methanamine dihydrochloride is unique due to its specific combination of an imidazole ring, phenyl group, and methanamine group. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications .

Biological Activity

(4-(1H-Imidazol-1-yl)phenyl)methanamine dihydrochloride, also known as a benzimidazole derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by its imidazole and phenyl moieties, which contribute to its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound primarily stems from its ability to interact with specific receptors and enzymes within the body. The imidazole ring is known for its role in forming hydrogen bonds, which can facilitate binding to biological macromolecules, such as proteins and nucleic acids.

Target Interactions

Research indicates that compounds with imidazole structures often exhibit:

  • Enzyme Inhibition : Many imidazole derivatives inhibit enzymes involved in critical biochemical pathways.
  • Receptor Modulation : These compounds can act as agonists or antagonists at various receptors, including those involved in neurotransmission and hormonal regulation.

Biological Activities

The compound has been evaluated for several pharmacological activities:

Antitumor Activity

Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant activity against HCT-116 (colon cancer) and MCF-7 (breast cancer) cells. The mechanism involves inducing apoptosis and cell cycle arrest, particularly at the G0/G1 and G2/M phases .

Cell Line IC50 (µM) Mechanism of Action
HCT-11610Apoptosis induction
MCF-715Cell cycle arrest

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. It demonstrated moderate activity against both Gram-positive and Gram-negative bacteria. In comparative studies, it showed efficacy similar to established antibiotics like ciprofloxacin .

Case Studies

Several studies highlight the compound's potential in therapeutic applications:

  • Cytotoxicity Studies : A recent study evaluated the cytotoxic effects of the compound on multiple cancer cell lines, reporting an IC50 value of 10 µM for HCT-116 cells. The study indicated that the compound induced apoptosis through mitochondrial pathways .
  • Antimicrobial Efficacy : A different research effort assessed the antimicrobial properties of the compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results showed that it inhibited bacterial growth at concentrations comparable to standard treatments .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the imidazole and phenyl groups can significantly influence the biological activity of the compound. For example:

  • Substituents on the phenyl ring can enhance binding affinity to target proteins.
  • Alterations in the imidazole moiety may affect solubility and bioavailability.

Q & A

Basic: What are the recommended synthetic routes for (4-(1H-Imidazol-1-yl)phenyl)methanamine dihydrochloride?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 4-(chloromethyl)phenylamine with 1H-imidazole under basic conditions (e.g., K₂CO₃ in DMF or DMSO) facilitates the formation of the imidazole-phenyl bond . Post-synthesis, the dihydrochloride salt is generated by treating the free base with HCl in a polar solvent (e.g., ethanol). Purification via recrystallization or column chromatography ensures high purity. Reaction optimization should prioritize temperature control (40–60°C) and inert atmospheres to minimize side reactions .

Advanced: How can computational modeling assist in optimizing the synthesis of this compound?

Methodological Answer:
Density Functional Theory (DFT) calculations can predict transition states and reaction energetics, guiding solvent and catalyst selection. Molecular dynamics simulations help assess solvent effects on reaction rates. For crystallographic validation, SHELX programs (e.g., SHELXL) refine crystal structures using X-ray diffraction data to confirm stereochemistry and salt formation . Retrosynthesis tools, such as AI-driven platforms, analyze feasible pathways by cross-referencing reaction databases, reducing trial-and-error experimentation .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR (¹H/¹³C): Confirm molecular structure by identifying imidazole proton peaks (δ 7.5–8.5 ppm) and aromatic/amine protons. Dihydrochloride formation shifts amine protons downfield due to protonation .
  • Mass Spectrometry (ESI/HRMS): Validate molecular weight (e.g., [M+H]⁺ for free base; [M+2H]²⁺ for dihydrochloride).
  • IR Spectroscopy: Detect N-H stretches (~3300 cm⁻¹ for amines) and imidazole ring vibrations (~1600 cm⁻¹) .

Advanced: How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer:
Contradictions (e.g., unexpected splitting in NMR) may arise from impurities or dynamic processes (e.g., tautomerism in imidazole). Strategies:

  • Variable Temperature NMR: Identify tautomeric equilibria by observing peak coalescence at elevated temperatures.
  • 2D NMR (COSY, HSQC): Resolve overlapping signals and assign proton-carbon correlations.
  • X-ray Crystallography: Resolve ambiguities by determining the solid-state structure . Cross-validate with computational NMR chemical shift predictions (e.g., using Gaussian or ADF software) .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection in poorly ventilated areas .
  • Ventilation: Work in a fume hood to avoid inhalation of dust/aerosols.
  • Incompatibilities: Avoid strong oxidizers (e.g., peroxides) to prevent explosive reactions. Store in glass containers at 2–8°C, away from moisture .

Advanced: Under what experimental conditions does this compound degrade?

Methodological Answer:
Thermogravimetric analysis (TGA) shows decomposition above 200°C. Hydrolysis occurs in aqueous acidic/basic conditions, releasing imidazole and benzylamine derivatives. Stability studies (HPLC monitoring) indicate <5% degradation over 6 months when stored anhydrously at 4°C. UV-light exposure accelerates decomposition; use amber glassware for light-sensitive reactions .

Basic: How to assess purity and identify impurities in synthesized batches?

Methodological Answer:

  • HPLC (Reverse Phase): Use a C18 column with a water/acetonitrile gradient (0.1% TFA). Monitor at 254 nm; impurities are flagged as secondary peaks .
  • Elemental Analysis: Confirm C, H, N, Cl content within ±0.4% of theoretical values.
  • Melting Point: Compare observed range (e.g., 118–120°C) with literature to detect solvates/polymorphs .

Advanced: What are potential applications in medicinal chemistry research?

Methodological Answer:
The compound’s imidazole moiety acts as a pharmacophore in enzyme inhibition (e.g., histamine receptors, cytochrome P450). Structural analogs (e.g., ozagrel hydrochloride) show antiplatelet activity . For SAR studies:

  • Functionalization: Introduce substituents at the phenyl or imidazole positions to modulate lipophilicity/bioactivity.
  • Metal Coordination: Explore chelation with transition metals (e.g., Cu²⁺) for antimicrobial applications .

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